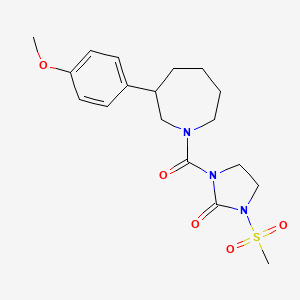
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Substitution Reactions: The 2,5-dimethyl groups can be introduced through Friedel-Crafts alkylation reactions.
Attachment of the Ethanamine Side Chain: The ethanamine side chain can be attached via reductive amination, where the indole derivative reacts with 4-chlorobenzylamine in the presence of a reducing agent.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole nitrogen or the side chain.
Reduction: Reduction reactions can occur at the aromatic ring or the side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to dehalogenated products.
科学研究应用
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a chemical intermediate.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrochloride
- N-(4-chlorobenzyl)-2-(2-methyl-1H-indol-3-yl)ethanamine hydrochloride
- N-(4-chlorobenzyl)-2-(5-methyl-1H-indol-3-yl)ethanamine hydrochloride
Uniqueness
N-(4-chlorobenzyl)-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine hydrochloride is unique due to the presence of both 2,5-dimethyl groups on the indole ring, which may influence its chemical reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(2,5-dimethyl-1H-indol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2.ClH/c1-13-3-8-19-18(11-13)17(14(2)22-19)9-10-21-12-15-4-6-16(20)7-5-15;/h3-8,11,21-22H,9-10,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGLDLZEKMGTCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=C(C=C3)Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

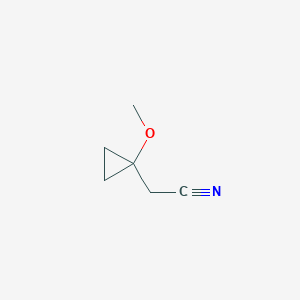
![Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2387176.png)
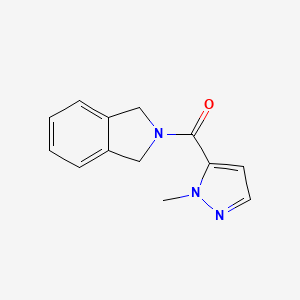
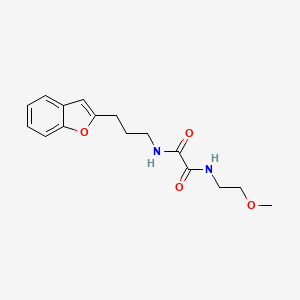
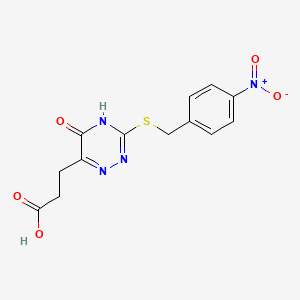
![4-[5-(4-methylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one](/img/structure/B2387180.png)
![11,22-dibromo-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B2387183.png)

![1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

